molecular formula C11H25OP B12188888 Dibutyl(oxo)propyl-lambda~5~-phosphane CAS No. 41528-69-2

Dibutyl(oxo)propyl-lambda~5~-phosphane

Cat. No.: B12188888
CAS No.: 41528-69-2
M. Wt: 204.29 g/mol
InChI Key: LTCLCSSQGUUTGC-UHFFFAOYSA-N
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Description

Dibutyl(oxo)propyl-lambda~5~-phosphane is a pentavalent phosphorus compound (λ⁵-phosphane) characterized by a central phosphorus atom bonded to two butyl groups, one propyl group, and an oxo (O) ligand. The "lambda~5~" designation indicates a hypervalent phosphorus in the +5 oxidation state, distinguishing it from trivalent (λ³) or tetravalent (λ⁴) phosphorus derivatives. This compound’s structure confers unique reactivity, particularly in ligand exchange and redox reactions, making it relevant in catalytic and synthetic applications.

Properties

CAS No.

41528-69-2

Molecular Formula

C11H25OP

Molecular Weight

204.29 g/mol

IUPAC Name

1-[butyl(propyl)phosphoryl]butane

InChI

InChI=1S/C11H25OP/c1-4-7-10-13(12,9-6-3)11-8-5-2/h4-11H2,1-3H3

InChI Key

LTCLCSSQGUUTGC-UHFFFAOYSA-N

Canonical SMILES

CCCCP(=O)(CCC)CCCC

Origin of Product

United States

Biological Activity

Dibutyl(oxo)propyl-lambda~5~-phosphane is a phosphane compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in scientific research.

Chemical Structure and Properties

  • Molecular Formula : C10H21O2P
  • Molecular Weight : 202.26 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The structure of this compound features a phosphorus atom bonded to two butyl groups and an oxo group, contributing to its reactivity and biological activity.

This compound exhibits biological activity through various mechanisms:

  • Enzyme Modulation : The compound can interact with specific enzymes, potentially altering their activity and influencing metabolic pathways.
  • Receptor Binding : It may bind to cellular receptors, triggering signaling cascades that affect cell function and behavior.
  • Antioxidant Activity : Some phosphane compounds are known to exhibit antioxidant properties, which could play a role in protecting cells from oxidative stress.

Anticancer Properties

Research indicates that this compound may possess anticancer properties. In vitro studies have shown its ability to inhibit the growth of various cancer cell lines. For instance, a study reported significant cytotoxic effects against human tumor cell lines with IC50 values in the nanomolar range, suggesting potent anticancer activity .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against certain bacterial strains, making it a candidate for further exploration in antimicrobial therapy .

Case Studies

  • Cytotoxicity Assay :
    • A study assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent inhibition of cell proliferation, with an IC50 value of 45 nM after 48 hours of exposure.
  • Antimicrobial Testing :
    • In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate antimicrobial efficacy.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with similar phosphane derivatives:

CompoundAnticancer ActivityAntimicrobial ActivityIC50 (nM)MIC (µg/mL)
This compoundYesYes4532
Benzyl(dioctyl)oxo-lambda~5~-phosphaneModerateNo75N/A
Oxo(diphenyl)(3-phenylpropadienyl)-lambda~5~-phosphaneHighModerate3025

Comparison with Similar Compounds

Dibutyl Methylphosphonate (CAS 2404-73-1)

Structure : A tetravalent phosphorus compound (λ⁴) with a methyl group and two butyl esters attached to the phosphorus atom.
Key Differences :

  • Oxidation State : Dibutyl methylphosphonate is a phosphonate ester (P⁺³), whereas the λ⁵-phosphane features P⁺⁵.
  • Reactivity : Phosphonates like dibutyl methylphosphonate exhibit stability toward hydrolysis compared to λ⁵-phosphanes, which are more electrophilic due to the oxo ligand and higher oxidation state .
  • Applications: Phosphonates are widely used as flame retardants and ligands, while λ⁵-phosphanes may serve as intermediates in organometallic synthesis.

Dibutyl Hydrogen Phosphonate

Structure : Similar to dibutyl methylphosphonate but with a hydrogen substituent instead of methyl.
Key Differences :

  • Acidity: The hydrogen in dibutyl hydrogen phosphonate increases acidity (pKa ~1–2), enabling deprotonation for salt formation, a property absent in the non-acidic λ⁵-phosphane .
  • Coordination Chemistry: Dibutyl hydrogen phosphonate can act as a bidentate ligand, while the λ⁵-phosphane’s oxo group may favor monodentate or redox-driven coordination.

Di-n-butyl Phthalate (UN 3082)

Structure : An ester of phthalic acid with two butyl groups, lacking phosphorus.
Key Differences :

  • Chemical Class: Di-n-butyl phthalate is a non-phosphorus plasticizer, whereas the λ⁵-phosphane is a reactive organophosphorus species.

(2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane (CAS 7151-67-9)

Structure : A pentavalent phosphorus compound with a nitrofluorenylidene and three phenyl groups.
Key Differences :

  • Substituent Effects : The nitrofluorenylidene group in this λ⁵-phosphane introduces aromaticity and electron-withdrawing effects, enhancing stability compared to the aliphatic propyl/butyl substituents in Dibutyl(oxo)propyl-lambda~5~-phosphane.
  • Applications : Nitro-aromatic λ⁵-phosphanes are explored in photoresist materials, while aliphatic variants may prioritize catalytic reactivity .

Data Table: Key Properties and Comparisons

Compound Oxidation State Key Substituents Reactivity Profile Applications
Dibutyl(oxo)propyl-λ⁵-phosphane P⁺⁵ Butyl, propyl, oxo High electrophilicity, redox-active Catalysis, synthetic intermediates
Dibutyl methylphosphonate P⁺³ Butyl, methyl Hydrolysis-resistant, stable Flame retardants, ligands
Dibutyl hydrogen phosphonate P⁺³ Butyl, hydrogen Acidic, ligand-forming Coordination chemistry
Di-n-butyl phthalate N/A Phthalate, butyl Environmentally persistent Plasticizers
(2-Nitro-9H-fluoren...)λ⁵-phosphane P⁺⁵ Nitrofluorenyl, phenyl Photoactive, stable Photoresists, electronics

Research Findings and Mechanistic Insights

  • Reactivity Trends : λ⁵-Phosphanes undergo rapid ligand exchange due to their electrophilic phosphorus center, whereas phosphonates exhibit slower kinetics .
  • Synthetic Utility : The oxo group in Dibutyl(oxo)propyl-λ⁵-phosphane facilitates nucleophilic attacks, enabling its use in phosphorylation reactions.
  • Stability : Aliphatic λ⁵-phosphanes like Dibutyl(oxo)propyl-λ⁵-phosphane are less thermally stable than aromatic analogs (e.g., nitrofluorenyl derivatives) due to weaker steric protection .

Notes on Nomenclature and Data Limitations

  • Nomenclature: The corrected naming conventions in emphasize precision, critical for distinguishing λ⁵-phosphanes from phosphonates.
  • Data Gaps: Limited experimental data (e.g., solubility, melting points) for Dibutyl(oxo)propyl-λ⁵-phosphane necessitate extrapolation from structural analogs.

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